4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
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Overview
Description
4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a heterocyclic compound with the molecular formula C({11})H({18})ClN({3})O({2}). This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. It features a pyrimidine ring substituted with methoxy, methyl, and piperidin-4-yloxy groups, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The methoxy and methyl groups are introduced via nucleophilic substitution reactions. For instance, methoxylation can be achieved using methanol in the presence of a base.
Piperidin-4-yloxy Group Introduction: The piperidin-4-yloxy group is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace the methoxy or piperidin-4-yloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Alkyl halides, alcohols, amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional carbonyl groups, while reduction can lead to more saturated analogs.
Scientific Research Applications
4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yloxy group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)pyrimidine hydrochloride: Similar in structure but lacks the methoxy and methyl groups.
4-Methoxy-2-(piperidin-4-yloxy)pyrimidine: Lacks the methyl group.
6-Methyl-2-(piperidin-4-yloxy)pyrimidine: Lacks the methoxy group.
Uniqueness
4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and other scientific research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-methoxy-6-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-8-7-10(15-2)14-11(13-8)16-9-3-5-12-6-4-9;/h7,9,12H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYFGFZPNHQQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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